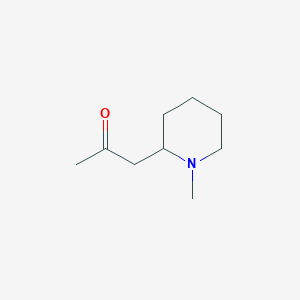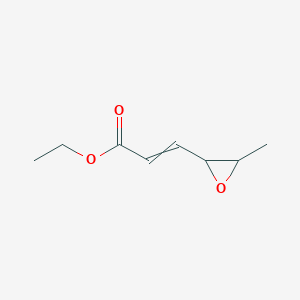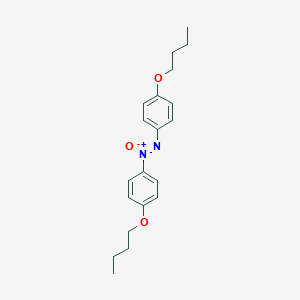
Oléate de oléyle
Vue d'ensemble
Description
Oleyl stearate is a chemical compound that is widely used in various industries. It is an ester of oleyl alcohol and stearic acid, which is a saturated fatty acid. Oleyl stearate is a colorless to yellowish liquid that has a faint odor. It is used as an emollient, lubricant, and thickening agent in cosmetic products. It is also used as a plasticizer in the production of plastics.
Applications De Recherche Scientifique
Tensioactifs biodégradables
L'oléate de oléyle peut être utilisé pour créer des tensioactifs biodégradables durables à base d'acide oléique et d'acide stéarique . Ces tensioactifs sont capables de s'auto-agréger en micelles à des concentrations plus faibles que les tensioactifs classiques et sont facilement biodégradables . Les propriétés de surface et le taux de biodégradation de ces nouveaux tensioactifs renouvelables dépendent de la nature de la queue hydrophobe .
2. Synthèse de tensioactifs à base d'acide oléique et d'acide stéarique L'this compound peut être utilisé dans la synthèse de tensioactifs à base d'acide oléique et d'acide stéarique . Le procédé implique la réaction du 2-bromoéthan-1-ol et de l'acide 2-bromoacétique en présence d'une quantité catalytique de monohydrate d'acide p-toluènesulfonique dans des conditions sans solvant .
3. Dérivés hydrophobes de l'acide chlorogénique (CGA) L'this compound peut être utilisé dans la synthèse de dérivés hydrophobes de l'acide chlorogénique (CGA) . La faible solubilité du CGA dans les milieux hydrophobes limite son application dans les industries alimentaire, pharmaceutique et cosmétique . Pour pallier ce problème, une approche de synthèse très efficace de l'ester d'alcool oléylique CGA (CGOA) dans des conditions non catalytiques et sans solvant a été développée .
Applications antioxydantes
L'this compound peut être utilisé dans la synthèse d'antioxydants . Des antioxydants phénoliques synthétiques, tels que l'hydroxytoluène butylé et l'hydroxyanisole butylé, ont été utilisés pour retarder le processus d'oxydation des lipides<a aria-label="2: 4. Applications antioxydantes L'this compound peut être utilisé dans la synthèse d'antioxydants2" data-citationid="14993385-2274-86cb-db50-82b5ef9f78aa-28" h="ID=SERP,5017.1" href="https://www.mdpi.com/1420-3049/28/9/3948
Mécanisme D'action
Target of Action
Oleyl stearate, also known as stearic acid oleyl ester , is a type of fatty acid ester. The primary targets of fatty acid esters like oleyl stearate are often lipid bilayers of cells, where they can integrate and modify the physical properties of the membranes .
Mode of Action
It’s known that fatty acid esters can interact with cell membranes, altering their fluidity and permeability . This can affect the transport of substances across the cell membrane and potentially influence cellular processes.
Biochemical Pathways
Fatty acid esters are known to be involved in various biological processes, including the modulation of membrane properties and the regulation of signal transduction pathways .
Pharmacokinetics
As a fatty acid ester, it is likely to be absorbed in the gastrointestinal tract and distributed throughout the body, where it can be metabolized by enzymatic processes .
Result of Action
Changes in membrane fluidity and permeability caused by fatty acid esters can influence various cellular processes, potentially leading to changes in cell function .
Action Environment
The action of oleyl stearate can be influenced by various environmental factors. For example, the presence of other lipids can affect its integration into cell membranes. Additionally, factors such as temperature and pH can influence its stability and efficacy .
Safety and Hazards
Orientations Futures
Fatty acid esters like Oleyl Stearate have potential applications in cosmetic and pharmaceutical formulations due to their excellent wetting behavior at interfaces and a non-greasy feeling when applied on the skin surfaces . They can be used in the formulation of cosmetics and pharmaceutical products such as creams, lotions, balms, and lipsticks .
Analyse Biochimique
Cellular Effects
The effects of oleyl stearate on cells are not well-documented. It is known that fatty acids and their derivatives can have various effects on cellular processes. For example, oleic acid, a component of oleyl stearate, has been shown to influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Temporal Effects in Laboratory Settings
It has been suggested that oleic acid, a component of oleyl stearate, can accumulate in lipid droplets over time, potentially influencing the stability and degradation of these structures .
Metabolic Pathways
Oleyl stearate is likely metabolized through the fatty acid metabolism pathway. This involves enzymes that break down the ester bond, releasing oleyl alcohol and stearic acid. These components can then be further metabolized by various enzymes in the body .
Subcellular Localization
As a lipid, it is likely to be found in areas of the cell where lipids accumulate, such as the lipid droplets or the membranes of cells .
Propriétés
IUPAC Name |
[(Z)-octadec-9-enyl] octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H70O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-36(37)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17,19H,3-16,18,20-35H2,1-2H3/b19-17- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYDZACXIVKPEAI-ZPHPHTNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCC=CCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCCCCCCC/C=C\CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H70O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80884981 | |
| Record name | Octadecanoic acid, (9Z)-9-octadecen-1-yl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80884981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17673-50-6 | |
| Record name | Oleyl stearate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17673-50-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octadecanoic acid, 9-octadecenyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017673506 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octadecanoic acid, (9Z)-9-octadecen-1-yl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octadecanoic acid, (9Z)-9-octadecen-1-yl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80884981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Z)-octadec-9-enyl stearate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.850 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OLEYL STEARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5E6VT6I0E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of oleyl stearate in cosmetics and pharmaceuticals?
A1: Oleyl stearate demonstrates potential in both cosmetic and pharmaceutical formulations.
- Cosmetics: Its excellent wetting behavior makes it valuable in creams and lotions. [, ] Research indicates its suitability as a component in nano-cosmeceuticals due to its ability to form stable nanoemulsions with desirable properties for skin application. []
- Pharmaceuticals: While research is ongoing, oleyl stearate's ability to form stable nanoemulsions with enhanced drug loading capacity suggests its potential as a drug delivery system. []
Q2: How is oleyl stearate synthesized for these applications?
A2: Oleyl stearate can be synthesized through enzymatic alcoholysis of various oils using lipase as a catalyst. One study successfully synthesized oleyl stearate from engkabang fat using Lipozyme® RM IM. [] This method highlights a sustainable approach to oleyl stearate production utilizing natural resources.
Q3: What factors influence the formation and stability of oleyl stearate-based nanoemulsions?
A3: The formation and stability of oleyl stearate nanoemulsions depend on several factors:
- Surfactant Type and Concentration: The choice of surfactant and its hydrophilic-lipophilic balance (HLB) value significantly impact the phase behavior and stability of oleyl stearate nanoemulsions. [, ]
- Oil Concentration: Studies show that the optimal amount of oleyl stearate for nanoemulsion formation varies depending on the overall formulation. []
- Stabilizer Presence: Incorporating stabilizers like hydrocolloids can significantly improve the stability of oleyl stearate nanoemulsions during storage and temperature variations. []
- Preparation Method: Employing high-energy emulsification methods can yield nano-sized particles, leading to more stable and desirable nanoemulsions. []
Q4: What are the potential implications of oleyl stearate's seborrhea-forming activity?
A4: Research indicates that oleyl stearate exhibits seborrhea-forming activity in rats. [] While this finding doesn't directly translate to humans, it raises important considerations for its topical application. Further research is necessary to:
Q5: What analytical techniques are relevant for characterizing oleyl stearate and its formulations?
A5: Several analytical methods are employed in characterizing oleyl stearate:
- Gas Chromatography: This technique is used to identify and quantify the fatty acid ester composition in synthesized oleyl stearate. [, ]
- Particle Size Analysis: Dynamic light scattering or similar techniques are crucial for determining the size distribution of nanoemulsions containing oleyl stearate, impacting stability and application properties. [, ]
- Zeta Potential Measurement: Assessing the surface charge of oleyl stearate nanoemulsions provides insights into their stability and potential for aggregation. []
- Rheological Studies: Understanding the flow behavior of formulations containing oleyl stearate, especially nanoemulsions, is crucial for optimizing their texture and application properties. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![3-methyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B101880.png)




